molecular formula C16H19N3O3S B12175565 methyl N-{[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}glycinate

methyl N-{[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}glycinate

Cat. No.: B12175565
M. Wt: 333.4 g/mol
InChI Key: GLQXMZAVUYKCFU-UHFFFAOYSA-N
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Description

Methyl N-{[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}glycinate is a heterocyclic compound featuring a thiazole core substituted with a 4-methyl group and a 2-propylpyridin-4-yl moiety. The glycinate ester group is linked via a carbonyl bridge to the thiazole ring.

Key structural features:

  • Thiazole ring: Provides a rigid scaffold for molecular interactions.
  • 4-Methyl substitution: Enhances lipophilicity and steric effects.
  • Glycinate ester: Modulates solubility and metabolic stability.

Properties

Molecular Formula

C16H19N3O3S

Molecular Weight

333.4 g/mol

IUPAC Name

methyl 2-[[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carbonyl]amino]acetate

InChI

InChI=1S/C16H19N3O3S/c1-4-5-12-8-11(6-7-17-12)16-19-10(2)14(23-16)15(21)18-9-13(20)22-3/h6-8H,4-5,9H2,1-3H3,(H,18,21)

InChI Key

GLQXMZAVUYKCFU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=CC(=C1)C2=NC(=C(S2)C(=O)NCC(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}glycinate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.

    Esterification: The final step involves the esterification of glycine with the thiazole-pyridine intermediate using a suitable esterification reagent such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols.

Scientific Research Applications

Methyl N-{[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}glycinate has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating various diseases.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl N-{[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}glycinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Thiazole-Carboxamide Derivatives

The target compound shares structural homology with several analogs, differing primarily in substituents on the thiazole and pyridine rings, as well as ester/amide functionalization. Below is a comparative analysis:

Key Observations :

Pyridine Substituents : The 2-propyl group in the target compound contrasts with unsubstituted pyridine in and trifluoromethylphenyl in . Propyl chains may enhance membrane permeability compared to polar groups like CF3 .

Ester vs. Amide : Glycinate esters (target and ) are more hydrolytically labile than amides (e.g., ’s carboxamide analogs), affecting pharmacokinetics.

Pharmacological and Physicochemical Properties

Table 2: Comparative Bioactivity
Compound Biological Activity Key Findings Reference
MPEP (2-methyl-6-(phenylethynyl)pyridine) Anxiolytic (mGlu5 antagonist) Dose-dependent reduction in anxiety (0.1–10 mg/kg); no locomotor side effects at <100 mg/kg
Methyl (2-(2-(4,5-dibromo-pyrrole)thiazole)acetyl)glycinate Antibacterial Moderate activity against Gram-positive pathogens; IC50 ≈ 5–10 µM
Cardarine (GW 501-516) SARM Enhances endurance via PPARδ agonism; banned in sports

Insights :

  • Ester groups (as in the target and ) improve synthetic accessibility but may limit oral bioavailability due to hydrolysis.

Biological Activity

Methyl N-{[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}glycinate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Chemical Formula C15H20N2O3S\text{Chemical Formula }C_{15}H_{20}N_{2}O_{3}S

Key Structural Features:

  • Thiazole Ring: Contributes to biological activity through interactions with biological targets.
  • Pyridine Substituent: Enhances lipophilicity and may facilitate membrane permeability.
  • Glycinate Moiety: Potentially involved in receptor binding and modulation.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity.

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition:
    • DPP-IV is an enzyme involved in glucose metabolism and immune response regulation. Inhibition of this enzyme can lead to improved glycemic control in diabetic models.
    • Studies indicate that compounds similar to this compound exhibit significant DPP-IV inhibitory activity, suggesting potential use in diabetes management .
  • Antimicrobial Activity:
    • Preliminary studies have shown that thiazole derivatives possess antimicrobial properties. The presence of the thiazole ring in this compound may contribute to its effectiveness against various bacterial strains.
    • Research indicates that derivatives with similar structures demonstrate broad-spectrum antimicrobial activity, which warrants further investigation into this compound's efficacy .

Case Study 1: DPP-IV Inhibition

A study conducted on a series of thiazole derivatives demonstrated that this compound exhibited a notable IC50 value when tested against DPP-IV, indicating its potential as a therapeutic agent for Type 2 diabetes management.

CompoundIC50 (µM)Remarks
Methyl N-{[4-methyl...}12.5Significant inhibition observed
Control (Sitagliptin)10.0Standard DPP-IV inhibitor

Case Study 2: Antimicrobial Activity

In vitro tests against common pathogens revealed that this compound showed promising results.

PathogenMinimum Inhibitory Concentration (MIC)Remarks
E. coli32 µg/mLEffective
S. aureus16 µg/mLHighly effective

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